molecular formula C13H13NO7 B12524657 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid CAS No. 658059-72-4

4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid

Cat. No.: B12524657
CAS No.: 658059-72-4
M. Wt: 295.24 g/mol
InChI Key: KKRLMLRBMWZSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid is a synthetic aromatic compound featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 3 and a carbamoyl-linked 2-(acetyloxy)ethyl chain at position 2. The acetyloxyethyl moiety introduces ester functionality, while the dicarboxylic acid groups confer acidity and metal-chelating properties. This compound is likely utilized in pharmaceutical research, polymer chemistry, or as a precursor for functionalized materials due to its dual reactive sites (carboxylic acids and ester) .

Properties

CAS No.

658059-72-4

Molecular Formula

C13H13NO7

Molecular Weight

295.24 g/mol

IUPAC Name

4-(2-acetyloxyethylcarbamoyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H13NO7/c1-7(15)21-5-4-14-11(16)9-3-2-8(12(17)18)6-10(9)13(19)20/h2-3,6H,4-5H2,1H3,(H,14,16)(H,17,18)(H,19,20)

InChI Key

KKRLMLRBMWZSQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCNC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid typically involves the esterification of benzenedicarboxylic acid derivatives with acetyloxyethyl carbamoyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Industrial production also focuses on minimizing waste and optimizing the use of raw materials to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The acetyloxyethyl carbamoyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Functional Groups and Molecular Properties

The compound’s structural analogs vary in substituent groups, impacting solubility, stability, and applications. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Applications
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid (Target) 1,3-Dicarboxylic acids; 4-(2-(acetyloxy)ethylcarbamoyl) ~337.3 (estimated) Carboxylic acids, ester, carbamoyl Pharmaceuticals, polymer linkers, metal-organic frameworks (MOFs)
4-[(2,4-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid (BG14762) 1,3-Dicarboxylic acids; 4-(2,4-dimethoxyphenylcarbamoyl) 345.3 Carboxylic acids, methoxy, carbamoyl Reference standards, synthetic intermediates
4-[18-(tert-Butoxy)-18-oxooctadecanamido]benzene-1,3-dicarboxylic acid 1,3-Dicarboxylic acids; 4-(long-chain tert-butoxy aliphatic amide) ~593.7 Carboxylic acids, amide, ester, tert-butoxy Drug delivery (lipophilic carrier), surfactants
4-((2-Hydroxyethoxy)carbonyl)benzoic acid 4-Carboxylic acid; (2-hydroxyethoxy)carbonyl ~224.2 Carboxylic acid, ester, hydroxyl Polymer precursors (e.g., PET derivatives), biodegradable materials
5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid Two benzene-1,3-dicarboxylic acids linked via terephthaloyl bis(amide) ~524.4 Carboxylic acids, amide MOFs, cross-linked polymers

Key Research Findings

  • Reactivity and Stability :

    • The acetyloxyethyl group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., 4-((2-hydroxyethoxy)carbonyl)benzoic acid), improving membrane permeability in drug design but increasing susceptibility to enzymatic ester hydrolysis .
    • The tert-butoxy aliphatic chain in ’s compound provides steric bulk and hydrolytic stability, making it suitable for slow-release formulations .
  • Material Science Applications :

    • Unlike simpler dicarboxylic acids (e.g., terephthalic acid in MOF-5), the target compound’s carbamoyl-ester substituents may hinder MOF porosity but offer post-synthetic modification sites for specialized catalysis or adsorption .
    • The bis-amide-linked compound in forms rigid frameworks, enabling high-surface-area MOFs for gas storage (e.g., methane) .
  • Synthetic Considerations :

    • The synthesis of BG14762 () involves carbamoylation similar to the target compound, but substituent differences (methoxy vs. acetyloxyethyl) require tailored purification methods (e.g., silica gel chromatography) .

Pharmacological and Industrial Relevance

  • Drug Development : The target compound’s carboxylic acids enable salt formation for improved aqueous solubility, while the ester group balances lipophilicity—a critical factor in prodrug design .
  • Polymers : Compared to ’s benzenedicarboxylic acid-based polymers, the acetyloxyethyl group in the target compound could introduce flexibility or biodegradability in polyesters .

Biological Activity

4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid, also known as a derivative of isophthalic acid, has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with biological systems, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two carboxylic acid groups and an acetyloxyethyl carbamoyl side chain. Its molecular formula is C12H13NO5, and it has a molecular weight of 253.24 g/mol. The structural representation is as follows:

C12H13NO5\text{C}_{12}\text{H}_{13}\text{N}\text{O}_5

Anticancer Activity

Recent studies have indicated that derivatives of dicarboxylic acids exhibit significant anticancer properties. For instance, compounds similar to 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid have been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

  • Case Study Findings :
    • A study reported that a related compound demonstrated IC50 values of 42 µg/ml against HepG2 and 100 µg/ml against MCF-7 cells, indicating potent cytotoxicity .
    • The mechanism of action involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. The presence of carboxylic acid groups is known to enhance antimicrobial efficacy.

  • Research Findings :
    • A derivative exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.13 to 2.00 µg/ml .
    • The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness .

Table 1: Summary of Biological Activities

Activity Type Cell Line/Organism IC50/MIC Values Reference
AnticancerHepG242 µg/ml
AnticancerMCF-7100 µg/ml
AntimicrobialVarious Bacteria0.13 - 2.00 µg/ml

The biological activity of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It causes G1 or G2 phase arrest in various cancer cell lines.
  • Membrane Disruption : In bacteria, it disrupts cell membrane integrity leading to cell lysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.